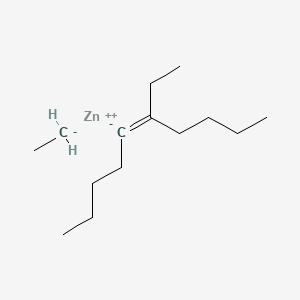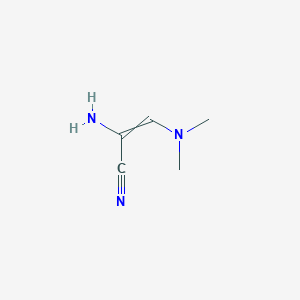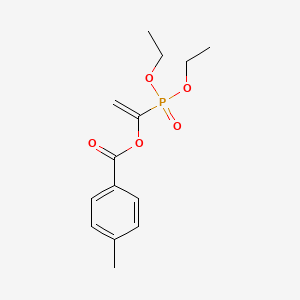
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a diethoxyphosphoryl group attached to an ethenyl group, which is further connected to a 4-methylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate typically involves the reaction of diethyl phosphite with an appropriate precursor, such as 4-methylbenzaldehyde, under specific conditions. One common method involves the use of a palladium-catalyzed α,β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters plays a crucial role in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted phosphonates.
科学的研究の応用
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phosphonate derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes and proteins, affecting their function. The compound may also participate in signaling pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate can be compared with other similar compounds, such as:
Diethyl benzylphosphonate: Similar structure but different functional groups.
Methyl 4-((diethoxyphosphoryl)methyl)benzoate: Similar backbone with variations in substituents.
1-Diethoxyphosphoryl-4-methylbenzene: A related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
916906-00-8 |
|---|---|
分子式 |
C14H19O5P |
分子量 |
298.27 g/mol |
IUPAC名 |
1-diethoxyphosphorylethenyl 4-methylbenzoate |
InChI |
InChI=1S/C14H19O5P/c1-5-17-20(16,18-6-2)12(4)19-14(15)13-9-7-11(3)8-10-13/h7-10H,4-6H2,1-3H3 |
InChIキー |
JMQYYHGVKQOLLN-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(=C)OC(=O)C1=CC=C(C=C1)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
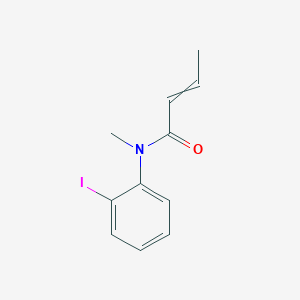

![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
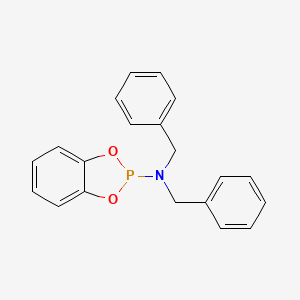

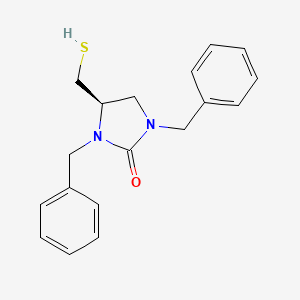
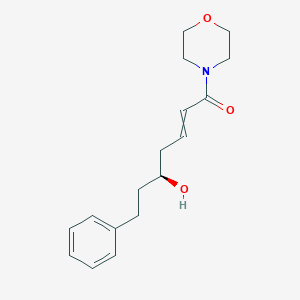
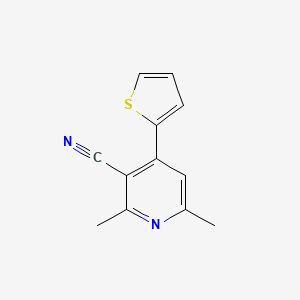
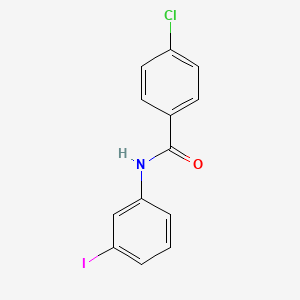
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
